molecular formula C13H9BrN4S B5836091 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 125219-60-5

2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5836091
CAS RN: 125219-60-5
M. Wt: 333.21 g/mol
InChI Key: XOLJFTLRRRZRLF-UHFFFAOYSA-N
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Description

2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that possesses unique properties, making it a promising candidate for use in drug discovery, material science, and other areas of research.

Scientific Research Applications

Synthesis and Structural Analysis

One primary application of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives is in the field of organic synthesis, particularly in the formation of various heterocyclic compounds. Dyachenko et al. (2008) demonstrated the use of these compounds in cross recyclization reactions, leading to the synthesis of various substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related structures. This synthesis process was proven through X-ray analysis, indicating its potential in creating structurally diverse compounds (Dyachenko & Dyachenko, 2008).

Catalysis

In another study, Moghaddam et al. (2022) reported an efficient method for synthesizing 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives. This process involved the use of a magnetic metal-organic framework catalyst, demonstrating the utility of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile in catalytic applications and the synthesis of complex organic molecules (Moghaddam et al., 2022).

Optical Properties

The optical properties of derivatives of this compound have also been studied. Bardasov et al. (2020) synthesized 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, closely related to the compound , and examined their fluorescence properties. This research points to the potential use of these compounds in materials science, especially in applications requiring specific optical characteristics (Bardasov et al., 2020).

Crystal Structure Analysis

In crystallography, the study of the crystal structures of related compounds has been conducted. Naghiyev et al. (2022) analyzed the crystal structures and Hirshfeld surface of derivatives, providing insights into the molecular interactions and structural characteristics of these compounds (Naghiyev et al., 2022).

properties

IUPAC Name

2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLJFTLRRRZRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355688
Record name 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125219-60-5
Record name 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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